molecular formula C26H22N2O4 B15040577 N,N'-naphthalene-1,5-diylbis(4-methoxybenzamide)

N,N'-naphthalene-1,5-diylbis(4-methoxybenzamide)

Cat. No.: B15040577
M. Wt: 426.5 g/mol
InChI Key: JRMIOFKNBVIIQT-UHFFFAOYSA-N
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Description

4-METHOXY-N-[5-(4-METHOXYBENZAMIDO)NAPHTHALEN-1-YL]BENZAMIDE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-[5-(4-METHOXYBENZAMIDO)NAPHTHALEN-1-YL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Nitration and Reduction: Initial nitration of naphthalene derivatives followed by reduction to form amines.

    Amidation: The amines are then reacted with methoxybenzoyl chloride under controlled conditions to form the benzamide structure.

    Methoxylation: Introduction of methoxy groups through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-[5-(4-METHOXYBENZAMIDO)NAPHTHALEN-1-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-METHOXY-N-[5-(4-METHOXYBENZAMIDO)NAPHTHALEN-1-YL]BENZAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-METHOXY-N-[5-(4-METHOXYBENZAMIDO)NAPHTHALEN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.

    Altering Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-N-(4-methoxyphenyl)benzamide: Shares structural similarities but differs in the position and number of methoxy groups.

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Contains chloro and sulfamoyl groups, leading to different chemical properties and applications.

Uniqueness

4-METHOXY-N-[5-(4-METHOXYBENZAMIDO)NAPHTHALEN-1-YL]BENZAMIDE is unique due to its specific arrangement of methoxy and benzamide groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse applications in research and industry highlight its importance as a versatile compound.

Properties

Molecular Formula

C26H22N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

4-methoxy-N-[5-[(4-methoxybenzoyl)amino]naphthalen-1-yl]benzamide

InChI

InChI=1S/C26H22N2O4/c1-31-19-13-9-17(10-14-19)25(29)27-23-7-3-6-22-21(23)5-4-8-24(22)28-26(30)18-11-15-20(32-2)16-12-18/h3-16H,1-2H3,(H,27,29)(H,28,30)

InChI Key

JRMIOFKNBVIIQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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